molecular formula C19H20N2O6S2 B2563481 Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896293-93-9

Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2563481
CAS No.: 896293-93-9
M. Wt: 436.5
InChI Key: SERNBGFKAZHZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine family, characterized by a fused thiophene-pyridine core. Key structural features include:

  • 6-Acetyl group: Enhances lipophilicity and influences conformational stability.
  • 3-(Methylsulfonyl)benzamido substituent: A strong electron-withdrawing group that may enhance binding interactions in biological systems.
  • Methyl ester at position 3: Modifies solubility and metabolic stability.

Properties

IUPAC Name

methyl 6-acetyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-11(22)21-8-7-14-15(10-21)28-18(16(14)19(24)27-2)20-17(23)12-5-4-6-13(9-12)29(3,25)26/h4-6,9H,7-8,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERNBGFKAZHZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with notable biological activities attributed to its unique structural features. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O6S2 with a molecular weight of 436.5 g/mol. The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of functional groups such as an acetyl group and a methylsulfonyl group enhances its reactivity and biological properties.

Antitumor Activity

Compounds related to this compound have also been evaluated for antitumor properties. For example, a series of tetrahydrothienopyridine derivatives were found to exhibit selective cytotoxicity against human tumor cell lines . The structure-activity relationship (SAR) studies indicated that modifications in the side chains significantly influenced the antitumor efficacy.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Nucleophilic Substitution : This step involves the reaction of thieno-pyridine derivatives with various electrophiles.
  • Acetylation : Introduction of the acetyl group can be achieved through acetic anhydride or acetyl chloride.
  • Formation of Benzamido Moiety : The benzamido group is introduced via coupling reactions with appropriate amines.

These synthetic pathways highlight the versatility in modifying the compound for enhanced biological activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by alterations in its structure. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly impact the compound's reactivity and binding affinity to biological targets.
  • Core Modifications : Variations in the thieno-pyridine core can lead to changes in pharmacological profiles.

Case Studies and Research Findings

  • Antimicrobial Studies : A study on related thieno-pyridine compounds demonstrated effective inhibition against Candida albicans and Staphylococcus aureus, suggesting potential applications for methyl 6-acetyl derivatives in treating infections .
  • Antitumor Efficacy : In vitro studies revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics such as etoposide . This positions methyl 6-acetyl derivatives as promising candidates for further development in cancer therapy.

Comparison with Similar Compounds

Structural Analog 1: Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Compound 3e, )

Key Differences :

  • Substituent at position 2: Trimethoxyanilino group (electron-donating) vs. 3-(methylsulfonyl)benzamido (electron-withdrawing).
  • Impact on Activity: The trimethoxyanilino group in 3e is associated with antitubulin activity, as it mimics colchicine-binding pharmacophores . The methylsulfonyl group in the target compound may improve receptor affinity due to stronger polar interactions.

Physical Properties :

Property Target Compound Compound 3e
Melting Point Not reported 90–91°C
Synthesis Yield Not reported 54%
Molecular Formula C₂₀H₂₁N₃O₆S C₂₀H₂�₄N₂O₆S

Structural Analog 2: Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ()

Key Differences :

  • Position 6 substituent : Isopropyl (bulky, lipophilic) vs. acetyl (smaller, polar).
  • Benzamido group : 4-(N-methyl-N-phenylsulfamoyl) vs. 3-(methylsulfonyl).

Impact on Properties :

  • Bioactivity : The sulfamoyl group may act as a hydrogen-bond acceptor, differing from the sulfonyl group’s stronger electron withdrawal.

Structural Data :

  • CAS Number : 449767-97-9 ().
  • Molecular Weight: Not explicitly reported, but estimated as ~500 g/mol based on the formula.

Heterocyclic Core Variations: Thiazolo-pyrimidine Derivatives ()

Compounds like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) feature a thiazolo-pyrimidine core instead of thieno-pyridine.

Key Comparisons :

  • Core Reactivity: The thieno-pyridine core in the target compound may exhibit greater conformational flexibility than the rigid thiazolo-pyrimidine system.

Physical Data :

Property Target Compound Compound 11b
Melting Point Not reported 213–215°C
Molecular Formula C₂₀H₂₁N₃O₆S C₂₂H₁₇N₃O₃S

Substituent Effects from SAR Studies ()

highlights the importance of substituents in 2-amino-3-benzoylthiophenes for adenosine A1 receptor modulation. Key insights:

  • Electron-Withdrawing Groups : 3-(Trifluoromethyl) or sulfonyl groups enhance allosteric activity by stabilizing hydrogen bonds.
  • Positioning : Substitution at the thiophene 4-position (vs. 5-position) improves potency.

Relevance to Target Compound :

  • The 3-(methylsulfonyl) group aligns with optimal substituent positioning for receptor interaction.
  • Competitive antagonism vs. allosteric enhancement ratios (as in PD 81,723) suggest the target compound’s dual functionality merits further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.